Benzo[D]isoxazol-6-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPLUATWXICAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672181 | |
| Record name | 1,2-Benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828300-70-5 | |
| Record name | 1,2-Benzisoxazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828300-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Benzo D Isoxazole Scaffold in Heterocyclic Chemistry
The benzo[d]isoxazole ring system, which consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile template for the design of potent and selective ligands for various biological targets. researchgate.netnih.gov The aromatic nature of the bicyclic system provides a stable core, while the presence of nitrogen and oxygen heteroatoms offers key sites for hydrogen bonding and other molecular interactions, which are crucial for binding to proteins and enzymes. symc.edu.cn
The importance of this scaffold is underscored by its incorporation into several FDA-approved drugs. Notable examples include the anticonvulsant Zonisamide (B549257) and antipsychotic agents such as Risperidone (B510), Paliperidone (B428), and Iloperidone. researchgate.netwikipedia.org The success of these established drugs has spurred further investigation into the therapeutic potential of the benzo[d]isoxazole core. researchgate.net
Research has demonstrated that compounds incorporating the benzo[d]isoxazole moiety exhibit an extensive range of pharmacological properties. nih.gov These activities include:
Antimicrobial and Antitubercular: Derivatives have shown promise against various bacterial strains, including Mycobacterium tuberculosis. nih.govtaylorandfrancis.com
Anticancer: The scaffold is a component of novel compounds investigated for their activity against various cancer cell lines. nih.govrsc.org
Anti-inflammatory: Numerous analogues have been synthesized and evaluated for their anti-inflammatory effects. nih.gov
Antipsychotic and Anticonvulsant: Building on the success of marketed drugs, research continues to explore new derivatives for neurological and psychiatric disorders. nih.govtandfonline.com
Other Therapeutic Areas: The scaffold's versatility extends to applications as anti-HIV agents, acetylcholinesterase inhibitors, and antidiabetic agents. nih.govtaylorandfrancis.com
The adaptability of the benzo[d]isoxazole structure allows chemists to modify it with various functional groups, altering its physicochemical properties and biological activity to target specific diseases. nih.govrsc.org This inherent flexibility ensures its continued prominence as a critical building block in the development of new medicines. researchgate.net
Evolution of Research Interest in Benzo D Isoxazol 6 Amine and Analogues
Diverse Synthetic Routes to the this compound Core
The synthesis of the benzo[d]isoxazole scaffold can be broadly categorized into several key strategies, primarily involving the formation of the isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring, or the construction of the benzene ring onto an isoxazole precursor. chim.it
Strategies for Benzisoxazole Core Formation
Traditional and modern approaches to the 1,2-benzisoxazole (B1199462) core are predominantly based on the construction of the five-membered isoxazole ring. chim.it These methods typically involve either C–O or N–O bond formation as the key ring-closing step. chim.it
One of the most common strategies for constructing the 1,2-benzisoxazole ring system is through the intramolecular cyclization of o-substituted aryl oximes. chim.it This approach involves the formation of the C4a-O bond. Typically, this is achieved via intramolecular nucleophilic aromatic substitution (SNAr) where a hydroxyl group of an oxime displaces a leaving group, such as a halogen, positioned at the ortho position of the aromatic ring. This cyclization is generally performed under basic conditions. chim.itnih.gov
A key consideration in this method is the geometry of the oxime, as the (Z)-isomer is required for successful cyclization. thieme-connect.de In cases where a mixture of (E) and (Z)-oximes is formed during the synthesis of the precursor, a separation step may be necessary. thieme-connect.de Copper-catalyzed cyclization of (Z)-o-bromo acetophenone (B1666503) oximes has been shown to be an effective method for producing 3-methyl-1,2-benzisoxazoles. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| (Z)-2-bromophenyl ketoxime | Copper catalyst | 3-methyl-1,2-benzoxazole | 65 | nih.gov |
| 2-bromoacetophenone and hydroxylamine (B1172632) | Sodium acetate (B1210297), then copper catalyst | 3-methyl-1,2-benzoxazole | 27 (overall) | nih.gov |
| o-haloaryl ketoximes | Base | 3-alkyl/aryl benzisoxazoles | Varies | nih.gov |
An alternative and widely employed strategy for the synthesis of 1,2-benzisoxazoles involves the formation of the N-O bond. chim.it This is typically achieved through the cyclization of o-hydroxyaryl oximes or o-hydroxyaryl imines. chim.it In these reactions, the hydroxyl group on the oxime or a related derivative acts as a nucleophile, attacking the nitrogen atom, or an electrophilic nitrogen species is generated which is then attacked by the phenolic oxygen. thieme-connect.de
The hydroxyl group of the oxime can be activated by converting it into a good leaving group, which facilitates the subsequent intramolecular cyclization. chim.it However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts. chim.it Another variation of this approach involves the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it A divergent and regioselective synthesis has been developed from ortho-hydroxyaryl N-H ketimines, where N-O bond formation to yield the benzisoxazole occurs under anhydrous conditions. organic-chemistry.org
| Starting Material | Reagents and Conditions | Key Transformation | Product | Reference |
| o-hydroxyaryl oximes | Activating agents for oxime hydroxyl | Intramolecular N-O bond formation | 1,2-Benzisoxazole | chim.it |
| o-hydroxyaryl N-H ketimines | Anhydrous conditions | N-O bond formation via N-Cl imine | 3-substituted benzisoxazoles | organic-chemistry.org |
| N,2-dihydroxybenzamides | 1,1'-Carbonyldiimidazole (CDI), THF, reflux | Cyclization | 1,2-Benzisoxazol-3-ols | nih.gov |
The benzo[d]isoxazole core can also be constructed from partially hydrogenated precursors, which are in turn synthesized from cyclic 1,3-dicarbonyl compounds. chim.it The general approach involves the reaction of a cyclic 1,3-dicarbonyl compound with hydroxylamine to form a cyclohexane-fused isoxazole derivative. chim.it Subsequent aromatization of the cyclohexane (B81311) ring through oxidation leads to the formation of the final 1,2-benzisoxazole. chim.it
This method offers the advantage of allowing the synthesis of 3-unsubstituted 1,2-benzisoxazoles and benzisoxazole-3-carboxylic acids (after ester saponification), which can be challenging to obtain through base-promoted cyclization of oximes. chim.it
| Starting Material | Intermediate | Reagents for Aromatization | Product | Reference |
| Cyclic 1,3-dicarbonyl compounds | Cyclohexane-fused isoxazoles | Oxidizing agents | 1,2-Benzisoxazoles | chim.it |
| 2-bromocyclohex-2-enones | Nitriloxides (from benzaldoximes) | (Bu3Sn)2O | 5,6-dihydro-4H-benzo[d]isoxazol-7-ones | scispace.com |
In contrast to methods that construct the isoxazole ring, the benzene fragment can be formed onto a pre-existing isoxazole core. chim.it This annulation approach provides a powerful and convergent route to complex benzisoxazole derivatives. For example, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes via a palladium-catalyzed annulation reaction. chim.it The proposed mechanism involves the insertion of the alkyne and C-H activation of the isoxazole core to form a seven-membered palladacycle intermediate, which then undergoes reductive elimination to afford the naphtho[2,1-d]isoxazole product. chim.it Another example is a Lewis acid-catalyzed annulation of nitrosobenzenes and glyoxylate (B1226380) esters to generate 2,1-benzisoxazoles. acs.orgnih.gov
| Isoxazole Precursor | Reaction Partner | Catalyst/Reagents | Product Type | Reference |
| 5-Iodoaryl-substituted isoxazoles | Symmetrical alkynes | Palladium catalyst | Naphtho[2,1-d]isoxazoles | chim.it |
| Nitrosobenzenes | Glyoxylate esters | BF3·Et2O | 2,1-Benzisoxazoles | acs.orgnih.gov |
| 1,4-Diyn-3-ols | Isoxazoles/Benzisoxazoles | Gold catalyst | Pyrrole derivatives | acs.org |
The [3+2]-cycloaddition reaction represents a highly efficient strategy for the simultaneous formation of both a C-C and a C-O bond of the isoxazole ring. chim.it This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A prominent example is the reaction of in situ generated nitrile oxides with arynes. nih.govorganic-chemistry.org The arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates under mild conditions using a fluoride (B91410) source, such as cesium fluoride (CsF). nih.govorganic-chemistry.org This same fluoride source can also induce the formation of the nitrile oxide from a corresponding chlorooxime. nih.gov This method is quite general and provides a direct route to functionalized benzisoxazoles under mild reaction conditions, tolerating a variety of functional groups. organic-chemistry.orgnih.govorganic-chemistry.org Yields can be optimized by the slow addition of the chlorooxime, with some reactions achieving up to 90% yield. organic-chemistry.org
| Aryne Precursor | Nitrile Oxide Precursor | Reagents | Product | Yield (%) | Reference |
| o-(trimethylsilyl)phenyl triflate | 4-Methoxybenzoyl chloride oxime | CsF, MeCN | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 90 | organic-chemistry.org |
| 3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate | Various chlorooximes | CsF, MeCN | 5,6-Dimethoxybenzisoxazoles | 65 | nih.gov |
| o-(trimethylsilyl)phenyl triflate | 3-Thiophenecarboxaldehyde oxime hydrochloride | CsF, MeCN | 3-(Thiophen-3-yl)benzo[d]isoxazole | 54 | nih.gov |
[3+2]-Cycloaddition Reactions
Nitrile Oxide Cycloadditions with Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a fundamental and highly effective method for constructing the isoxazole ring. nih.gov This reaction, which can be performed under metal-free conditions, involves the in-situ generation of a nitrile oxide, which then acts as a 1,3-dipole in the cycloaddition with a dipolarophile, such as an alkyne. rsc.org
The generation of nitrile oxides can be achieved through various methods, including the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. mdpi.com For instance, N-Boc-masked chloroximes can react with a mild base like sodium bicarbonate to generate the corresponding nitrile oxide in situ. rsc.org This intermediate then readily reacts with an alkyne to form the isoxazole ring. rsc.org The regioselectivity of this cycloaddition is a key consideration and can often be predicted by frontier molecular orbital (FMO) theory. mdpi.com
While this method is broadly applicable for isoxazole synthesis, its direct application to produce this compound would require a starting material where the benzene ring and the amino group are already in place on either the nitrile oxide precursor or the alkyne.
Aryne-Based Methodologies
Arynes, highly reactive intermediates, have been extensively used in the synthesis of substituted aromatic compounds. sci-hub.se A powerful strategy for the synthesis of the benzo[d]isoxazole core involves the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes. nih.gov This approach allows for the formation of the benzo[d]isoxazole system in good to excellent yields under mild conditions. nih.gov
Typically, arynes are generated from o-(trimethylsilyl)aryl triflates through fluoride-induced 1,2-elimination. sci-hub.se The subsequent reaction with a nitrile oxide, generated from a chlorooxime in the presence of a fluoride source like cesium fluoride (CsF), leads to the desired benzo[d]isoxazole. nih.gov This methodology tolerates a variety of functional groups, enabling the synthesis of a diverse library of 3,5,6-trisubstituted benzo[d]isoxazoles. nih.gov For example, the reaction of an appropriately substituted o-(trimethylsilyl)aryl triflate with a chlorooxime can be used to introduce substituents at various positions of the benzo[d]isoxazole ring. nih.gov
A related approach involves the 1,3-dipolar cycloaddition of arynes with nitrones to furnish benzisoxazolines, which can be precursors to benzo[d]isoxazoles. nih.gov The reaction conditions can be optimized by controlling the rate of aryne generation, for instance, by using a limited solubility fluoride source like CsF in THF. nih.gov
| Aryne Precursor | Nitrone/Nitrile Oxide Source | Product | Yield (%) | Reference |
| o-(trimethylsilyl)phenyl triflate | N-benzylidenebenzylamine N-oxide | 2-Benzyl-3-phenyl-2,3-dihydrobenzo[d]isoxazole | 91 | nih.gov |
| o-(trimethylsilyl)aryl triflates | Chlorooximes | 3,5,6-trisubstituted benzisoxazoles | Good to Excellent | nih.gov |
C=N Double Bond Formation via Acidic Treatment of O-Aryl Oximes
The formation of the C=N double bond is a crucial step in several synthetic routes to 3-substituted benzo[d]isoxazoles, including 3-amino derivatives. chim.it One established method involves the acidic treatment of O-aryl oximes. chim.it This approach provides a facile pathway to various 3-substituted benzo[d]isoxazoles. chim.it
Metal-Catalyzed Synthetic Approaches
Transition metal catalysis has revolutionized organic synthesis, and the construction of the benzo[d]isoxazole scaffold is no exception. Catalysts based on copper, gold, and palladium have been instrumental in developing efficient and selective annulation and cyclization reactions.
Copper-Catalyzed Reactions, including Multicomponent Cascade Cyclization
Copper catalysis is a versatile tool in heterocyclic synthesis due to copper's low cost, low toxicity, and diverse catalytic activity. beilstein-journals.org Copper-catalyzed multicomponent reactions (MCRs) are particularly powerful, allowing for the construction of complex molecules in a single step from simple starting materials. rsc.orgresearchgate.net
A notable example is the copper-catalyzed three-component cascade cyclization of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides. acs.orgacs.org This reaction proceeds through a sequence of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a Kemp elimination and a tandem cyclization to afford functionalized 4-amino-2H-chromen-2-imines. acs.orgacs.org This methodology exhibits excellent chemo- and regioselectivity and tolerates a broad range of functional groups. acs.orgacs.org The reaction can be optimized by screening copper catalysts, with CuBr often providing good yields. acs.org
Copper catalysts, such as Cu(OTf)₂, are also effective in promoting the synthesis of various heterocyclic systems through cascade processes. beilstein-journals.org Copper(I) catalysts under microwave irradiation have been used for the synthesis of isoxazole-linked benzimidazolones. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |
| Benzo[d]isoxazole | Tosyl azide | Phenylacetylene | CuBr | 4-Amino-2H-chromen-2-imine derivative | 21 | acs.org |
| 6-Methylbenzo[d]isoxazole | Tosyl azide | Aromatic alkynes | CuBr | 4-Amino-2H-chromen-2-imine derivative | Moderate to Good | acs.org |
| 7-Methoxybenzo[d]isoxazole | Mesyl azide | 1-Ethynyl-4-methoxybenzene | CuBr | 4-Amino-2H-chromen-2-imine derivative | 47 | acs.org |
Gold-Catalyzed Annulation and Cyclization/Cascade Skeletal Rearrangements
Gold catalysts have emerged as powerful tools for the activation of alkynes and subsequent cyclization and rearrangement reactions. sorbonne-universite.fr Gold-catalyzed reactions of benzo[d]isoxazoles with various partners have led to the development of novel synthetic routes to diverse heterocyclic structures.
For instance, gold catalysts can mediate the formal [5+1] and [5+2] cycloaddition reactions of benzo[d]isoxazoles with ynamides, leading to the chemoselective synthesis of polysubstituted 2H-benzo[e] acs.orgdntb.gov.uaoxazines or benzo[f] dntb.gov.uasnnu.edu.cnoxazepines, respectively. rsc.orgacs.org The selectivity can be controlled by the choice of the gold catalyst. rsc.org These reactions likely proceed through the formation of an α-imino gold carbene intermediate. sorbonne-universite.frrsc.org
Gold-catalyzed [4+2] annulations of benzo[d]isoxazoles with electron-deficient alkynes, such as propiolates, have been developed to produce quinoline (B57606) oxides. nih.gov Furthermore, a relay catalysis system using both gold and zinc(II) catalysts can lead to highly oxygenated tetrahydroquinoline derivatives. nih.gov Another interesting transformation is the gold-catalyzed cyclization/cascade skeletal rearrangement of o-cyanophenylalkynones with 3-amino-benzo[d]isoxazoles, which provides access to medium-sized benzolactones. dntb.gov.uax-mol.com This complex cascade involves multiple bond cleavage and formation steps, initiated by the nucleophilic attack of the aminobenzisoxazole. x-mol.com
| Benzo[d]isoxazole Derivative | Reaction Partner | Catalyst | Product Type | Reference |
| Benzo[d]isoxazole | Ynamides | Gold(I) or Gold(III) | 2H-Benzo[e] acs.orgdntb.gov.uaoxazines or Benzo[f] dntb.gov.uasnnu.edu.cnoxazepines | rsc.orgacs.org |
| Benzo[d]isoxazole | Propiolates | Gold | Quinoline oxides | nih.govacs.org |
| 3-Amino-benzo[d]isoxazole | o-Cyanophenylalkynones | Gold | Medium-sized benzolactones | dntb.gov.uax-mol.com |
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and annulation reactions. snnu.edu.cn A significant advancement in benzo[d]isoxazole synthesis is the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes. dntb.gov.uaresearchgate.netrsc.org This method involves the activation of the C-H bond ortho to the O-N bond of the N-phenoxyacetamide, followed by reaction with an aldehyde to construct the C-C and C=N bonds of the 1,2-benzisoxazole ring simultaneously. researchgate.netrsc.org This approach has been successfully applied to the synthesis of pharmaceutically active intermediates. researchgate.netrsc.org
Palladium-catalyzed annulation reactions have also been used to construct the benzene ring of the benzo[d]isoxazole system. For example, 5-iodoaryl-substituted isoxazoles can undergo palladium-catalyzed annulation with symmetrical alkynes to afford naphtho[2,1-d]isoxazoles. chim.it The proposed mechanism involves alkyne insertion and C-H activation of the isoxazole core to form a seven-membered palladacycle intermediate, which then undergoes reductive elimination. chim.it
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Reference |
| N-Phenoxyacetamides | Aldehydes | Palladium catalyst | 1,2-Benzisoxazoles | dntb.gov.uaresearchgate.netrsc.org |
| 5-Iodoaryl-substituted isoxazoles | Symmetrical alkynes | Palladium catalyst | Naphtho[2,1-d]isoxazoles | chim.it |
Metal-Free Synthetic Methodologies for Isoxazoles
The construction of the isoxazole ring, the core of this compound, has increasingly moved towards metal-free approaches to enhance sustainability and reduce costs. A prevalent strategy is the [3+2] cycloaddition reaction, where a nitrile oxide serves as the 1,3-dipole. rsc.org
One notable metal-free method involves the reaction of aldoximes with alkenes in an aqueous medium using oxone. rsc.org In this process, oxone oxidizes potassium chloride to generate hypochlorous acid in situ, which then oxidizes the aldoxime to a nitrile oxide. This transient species subsequently undergoes a 1,3-dipolar cycloaddition with an alkene to form the isoxazole ring. rsc.org
Another innovative, metal-free approach is the one-pot cascade reaction facilitated by ultrasonication. rsc.org For instance, the reaction of ethyl nitroacetate (B1208598) and an aromatic aldehyde in water, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), produces polysubstituted isoxazoles. rsc.org The use of water as a solvent and the energy efficiency of ultrasound align with the principles of green chemistry. rsc.org
Furthermore, solid-phase synthesis offers a metal-free route to functionalized isoxazoles. By anchoring a carboxylic acid to a resin support, it can be converted to a resin-bound alkyne. This intermediate then reacts with an in situ generated nitrile oxide to yield a resin-bound isoxazole, which can be cleaved to obtain the final product. researchgate.net
Novel Approaches and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign procedures, and the synthesis of benzo[d]isoxazoles is no exception. Green chemistry principles are being integrated to minimize waste, avoid hazardous reagents, and improve energy efficiency.
The use of water as a solvent is a cornerstone of green synthesis. rsc.org For example, a TEMPO-catalyzed synthesis of substituted isoxazoles using air as the oxidant proceeds in water, offering an environmentally friendly alternative to traditional methods. rsc.org Ionic liquids have also emerged as green reaction media, often leading to excellent yields and simplified work-up procedures in the synthesis of isoxazole derivatives.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of isoxazole-linked glycoconjugates. rsc.org This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. rsc.org
A process for preparing paliperidone (B428), a drug containing a substituted benzo[d]isoxazole moiety, highlights an eco-friendly and scalable approach. google.com This synthesis involves hydrogenation in an aqueous acid medium, which is a cleaner alternative to methods that generate more impurities and side products. google.comgoogle.com Similarly, the synthesis of risperidone (B510), another related drug, has been improved by replacing the solvent dimethylformamide (DMF) with more environmentally friendly options like acetonitrile (B52724), isopropanol, or methyl ethyl ketone, resulting in higher yields. google.com
Functionalization and Derivatization Strategies for this compound and its Derivatives
The benzo[d]isoxazole-6-amine scaffold is a versatile platform for a wide range of chemical modifications. These transformations can be broadly categorized into modifications at the amino group and substitutions on the heterocyclic ring system.
Modifications at the Amino Group of this compound
The amino group at the 6-position of this compound is a key site for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecules.
One common modification is N-alkylation . For example, in the synthesis of the antipsychotic drug paliperidone, an N-alkylation reaction is carried out between 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride and a chloroethyl-substituted pyrimidinone, catalyzed by a base like DBU (1,8-diazabicycloundec-7-ene). researchgate.net
Acylation of the amino group is another important transformation. This can be achieved by reacting the amine with acid chlorides or anhydrides. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have been synthesized through the condensation of different acid chlorides with the parent amine. researchgate.net
The amino group can also be transformed into urea (B33335) and thiourea (B124793) derivatives . These are typically synthesized by reacting the amine with isocyanates or isothiocyanates, respectively. A series of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been prepared using this approach. researchgate.net
Furthermore, the amino group can serve as a nucleophile in more complex cascade reactions. For example, benzo[d]isoxazol-3-amine can participate in a multicomponent [3+1+2] cascade annulation reaction to form substituted pyrimidine (B1678525) derivatives. acs.org
Substitutions on the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring system itself is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties.
Electrophilic substitution reactions such as nitration and halogenation can occur on the benzene portion of the ring system. clockss.org The positions of these substitutions are influenced by the existing substituents on the ring. For instance, the enol form of benzo[d]isoxazol-3-ol (B1209928) participates in electrophilic substitution at the 5- and 7-positions. The nitration of benzazoles is a complex process, and the orientation of the product can be modified by the experimental conditions. researchgate.net
Nucleophilic aromatic substitution (SNAr) is another powerful tool for functionalizing the benzo[d]isoxazole ring, particularly when it is activated by electron-withdrawing groups. For example, in 3-cyano-4,6-dinitrobenzo[d]isoxazole, the nitro group at position 4 can be regioselectively substituted by various nucleophiles. researchgate.net
Halogenation is a common modification. N-halosuccinimides are effective halogenating agents for heterocyclic compounds, offering improved selectivity. smolecule.com Microwave-assisted halogenation protocols using palladium catalysis have also been developed for regioselective functionalization. smolecule.com
Substitutions can also be introduced through cycloaddition reactions . For example, a [3+2] cycloaddition reaction between a nitrile oxide and a benzoquinone intermediate can lead to the formation of benzo[d]isoxazole-4,7-diols. lucp.net
Regioselective Functionalization Techniques
Regioselectivity is crucial in the synthesis and functionalization of complex molecules like this compound to ensure the desired isomers are obtained.
In electrophilic substitutions, the inherent directing effects of the fused ring system and existing substituents guide the regioselectivity. For the benzo[d]isoxazole ring, electrophilic attack typically occurs on the benzene portion. clockss.org
For nucleophilic aromatic substitution, the regioselectivity is dictated by the position of electron-withdrawing groups. In 4,6-dinitro-3-R-benzo[d]isoxazoles, nucleophilic attack preferentially occurs at the 4-position, leading to the regiospecific substitution of the nitro group at that position. researchgate.net
Metal-catalyzed cross-coupling reactions offer excellent regiocontrol. For example, palladium-catalyzed reactions on 4-iodoisoxazoles allow for the specific introduction of substituents at the 4-position. nih.gov
In the synthesis of the isoxazole ring itself, regioselectivity can be controlled. A highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov
Reaction Mechanisms of this compound Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is essential for optimizing reaction conditions and designing new synthetic routes.
The [3+2] cycloaddition for isoxazole synthesis is generally believed to proceed through a concerted pericyclic mechanism, although a stepwise mechanism involving a diradical intermediate has also been proposed. rsc.org
In the base-promoted rearrangement of isoxazolo[4,5-b]pyridines, which are analogous to benzo[d]isoxazoles, a proposed mechanism involves the decarbonylation and opening of the isoxazole ring. beilstein-journals.org
The gold-catalyzed formal [3+2] annulation of ynamides with isoxazoles is thought to proceed via a nucleophilic attack of the isoxazole onto the gold-activated triple bond of the ynamide, leading to the formation of an α-imino gold carbene intermediate. This intermediate then undergoes a 1,5-cyclization to form a 3H-pyrrole, which isomerizes to the final 1H-pyrrole product. rsc.org
In a copper-catalyzed three-component cycloaddition reaction , benzo[d]isoxazole reacts with in situ generated sulfonylketenimines. The proposed mechanism involves a sequence of azide-alkyne cycloaddition (CuAAC), Kemp elimination, and tandem cyclization to produce 4-amino-4H-chromen-2-one imines. acs.org
Nucleophilic Attack Pathways
The inherent nucleophilicity of the amine group in this compound, as well as the nitrogen atom within the isoxazole ring, dictates a variety of reaction pathways. The lone pair of electrons on the amino group can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to the synthesis of a wide range of derivatives.
For instance, the amine can undergo acylation, sulfonylation, and alkylation reactions. In the synthesis of novel BRD4 inhibitors for acute myeloid leukemia, 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine was reacted with various sulfonyl chlorides to produce a series of N-sulfonamide derivatives. nih.gov This highlights the capacity of the amine to act as a nucleophile in substitution reactions.
Furthermore, computational studies on related benzoxazole (B165842) systems have utilized Density Functional Theory (DFT) to identify favorable sites for both electrophilic and nucleophilic attacks, providing a theoretical framework for predicting reactivity. researchgate.net Such analyses can be extrapolated to understand the nucleophilic character of this compound, guiding the rational design of new synthetic transformations.
The nitrogen of the isoxazole ring itself can also exhibit nucleophilic character, participating in reactions such as gold-catalyzed annulations with ynamides. rsc.org While the primary focus is often on the exocyclic amine, the endocyclic nitrogen's reactivity should not be overlooked as it offers additional avenues for molecular diversification.
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine | Benzenesulfonyl chloride derivatives | Sulfonylation (Nucleophilic Substitution) | N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide derivatives | nih.gov |
| 3-amino-benzo[d]-isoxazoles | o-cyanophenylalkynones (gold-activated) | Nucleophilic attack on activated alkyne | Medium-sized benzolactones | rsc.org |
Concerted and Stepwise Cycloaddition Mechanisms
Cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems from relatively simple precursors. The benzo[d]isoxazole core can participate in such reactions, either as the diene or dienophile component, depending on the reaction partners and conditions.
A notable example involves the [3+2] cycloaddition of nitrile oxides, which can be generated in situ from aldoximes, with various dipolarophiles. lucp.netcore.ac.uk This method allows for the synthesis of isoxazole and isoxazoline (B3343090) derivatives. While direct examples involving this compound are not prevalent in the provided context, the general principle of using the isoxazole moiety in cycloadditions is well-established. For instance, the synthesis of benzo[d]isoxazole-4,7-diols has been achieved through a [3+2] cycloaddition reaction where a nitrile oxide intermediate reacts with a benzoquinone. lucp.net
Furthermore, gold-catalyzed formal [3+2] annulation reactions between ynamides and isoxazoles have been developed to produce substituted pyrroles. rsc.org These reactions proceed through the formation of an α-imino gold carbene intermediate, followed by cyclization. The versatility of these cycloaddition strategies suggests that this compound could be a viable substrate for similar transformations, leading to novel fused heterocyclic systems.
Intramolecular nitrile oxide cycloaddition (INOC) is another elegant strategy for constructing bicyclic isoxazoles and isoxazolines. nih.gov This approach involves generating a nitrile oxide from a nitroalkane precursor that also contains an alkene or alkyne moiety, leading to a spontaneous intramolecular cycloaddition.
| Reaction Type | Reactants | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Aldoxime and Benzoquinone | Nitrile Oxide | Benzo[d]isoxazole-4,7-diols | lucp.net |
| Gold-catalyzed [3+2] Annulation | Ynamides and Isoxazoles | α-imino gold carbene | 1H-Pyrroles | rsc.org |
| Intramolecular Nitrile Oxide Cycloaddition | Nitroalkanes with tethered alkenes/alkynes | Nitrile Oxide | Bicyclic Isoxazoles/Isoxazolines | nih.gov |
Rearrangement Reactions, including Kemp Elimination Mechanisms
The benzo[d]isoxazole ring is susceptible to various rearrangement reactions, with the Kemp elimination being a particularly well-studied example. acs.orgbakerlab.org This base-catalyzed reaction involves the abstraction of a proton from the C3 position of the benzo[d]isoxazole ring, leading to ring-opening and the formation of a cyanophenol product. acs.org While this is often considered a degradation pathway, it can be harnessed for synthetic purposes. For example, a copper-catalyzed multicomponent cascade cyclization utilizes a Kemp elimination as a key step in the synthesis of 4-amino-2H-chromen-2-imines from benzo[d]isoxazoles. acs.org
The Boulton-Katritzky rearrangement is another known transformation for isoxazole derivatives, although specific examples with this compound are less common. beilstein-journals.org This rearrangement typically involves the thermal or base-induced conversion of one heterocyclic system into another.
Furthermore, the Beckmann rearrangement can be a competing reaction during the synthesis of benzisoxazoles from 2-hydroxyaryl oximes, leading to the formation of benzo[d]oxazoles as side products. chim.it Understanding and controlling these rearrangement pathways is crucial for the selective synthesis of the desired benzo[d]isoxazole derivatives.
| Rearrangement Type | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| Kemp Elimination | Benzo[d]isoxazole | Base | Cyanophenol | acs.org |
| Boulton-Katritzky Rearrangement | Isoxazolo[4,5-b]pyridine derivative | K₂CO₃, DMF, 60 °C | Triazole derivative | beilstein-journals.org |
| Beckmann Rearrangement | 2-hydroxyaryl oxime | Acidic/Dehydrating agents | Benzo[d]oxazole (side product) | chim.it |
Oxidative and Reductive Transformation Pathways
The benzo[d]isoxazole ring and its substituents can undergo a variety of oxidative and reductive transformations, enabling access to a broader range of functionalized compounds.
Oxidative Pathways: The oxidation of substituted anilines can lead to the formation of the benzo[d]isoxazole core. For instance, the oxidation of 2-allylanilines with mCPBA results in the formation of 3-vinylbenzisoxazoles through a plausible mechanism involving a nitroso intermediate and subsequent cyclization. chim.it Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate, are also effective oxidants for the synthesis of benzo[d]isoxazole derivatives from oximes. lucp.net These reagents can mediate [3+2] cycloaddition reactions by generating nitrile oxide intermediates in situ. lucp.net
Reductive Pathways: The reduction of nitro groups on the benzo[d]isoxazole skeleton is a common strategy to introduce amine functionalities. For example, 4,6-dinitro-benzisoxazoles can serve as precursors for more complex heterocyclic systems. chim.it Reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc or iron dust in acetic acid provides a route to quinoline-4-amines. nih.gov This process involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization. While this example starts with a nitrophenylisoxazole, the principle of reducing a nitro group to an amine is directly applicable to the synthesis of this compound from a corresponding nitro precursor.
| Transformation | Starting Material | Reagent/Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | 2-allylanilines | mCPBA | 3-vinylbenzisoxazoles | chim.it |
| Oxidative Cycloaddition | Aldoximes | Iodosobenzene diacetate | Benzo[d]isoxazole-4,7-diols | lucp.net |
| Reductive Heterocyclization | 3-(2-nitrophenyl)isoxazoles | Zn⁰ or Fe⁰, HOAc | Quinoline-4-amines | nih.gov |
Synthetic Challenges and Future Directions in this compound Chemistry
Despite the synthetic advancements, challenges remain in the chemistry of this compound. One of the primary challenges is achieving regioselectivity during functionalization, especially when multiple reactive sites are present on the heterocyclic core. The development of orthogonal protecting group strategies and highly selective catalysts is crucial to address this issue.
Another challenge lies in the potential instability of the benzo[d]isoxazole ring under certain reaction conditions, such as strong basic or acidic media, which can lead to undesired rearrangements like the Kemp elimination. chim.itchemrxiv.org Overcoming this requires the development of milder and more efficient synthetic protocols. For example, the use of microwave-assisted synthesis and flow chemistry could offer advantages in terms of reduced reaction times and improved control over reaction parameters, potentially minimizing side reactions. rsc.org
Future directions in this field will likely focus on the development of novel catalytic systems for the C-H functionalization of the benzo[d]isoxazole ring. This would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, thereby improving atom economy and synthetic efficiency. Furthermore, the exploration of this compound as a building block in multicomponent reactions holds significant promise for the rapid generation of molecular diversity and the discovery of new bioactive compounds. researchgate.net
The design and synthesis of novel benzo[d]isoxazole derivatives as selective inhibitors of biological targets, such as the voltage-gated sodium channel NaV1.1 and hypoxia-inducible factor (HIF)-1α, will continue to be a major driving force in this area of research. nih.govnih.gov The integration of computational modeling with synthetic chemistry will be instrumental in the rational design of next-generation benzo[d]isoxazole-based therapeutics.
Advanced Spectroscopic and Analytical Characterization of Benzo D Isoxazol 6 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assembly of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Benzo[d]isoxazol-6-amine, the aromatic protons on the fused benzene (B151609) ring and the amine protons exhibit characteristic chemical shifts.
The protons on the benzo[d]isoxazole ring system typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns are influenced by the position of the amine group and any other substituents on the ring. The amine (-NH₂) protons generally produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. For instance, in related benzimidazole (B57391) derivatives, aromatic protons are observed at chemical shifts ranging from δ 7.15 to 8.24 ppm. rsc.org
Table 1: Representative ¹H-NMR Spectral Data for Benzo-fused Heterocycle Derivatives
| Compound Class | Proton Environment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-substituted benzo[c]isoxazole | Aromatic H | 7.46 - 8.39 | 6.6 - 9.3 |
| Tolyl-substituted benzo[c]isoxazole | Aromatic H | 7.44 - 8.56 | 8.0 - 9.3 |
| Tolyl-substituted benzo[c]isoxazole | Methyl H (-CH₃) | 2.42 (s) | N/A |
| Phenyl-substituted benzimidazole | Aromatic H | 7.15 - 8.24 | - |
Note: Data is compiled from various derivatives to illustrate typical ranges. 's' denotes singlet. rsc.orgnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The aromatic carbons of the benzo[d]isoxazole core typically resonate in the downfield region of the spectrum, generally between δ 110 and 165 ppm. The carbon atom attached to the nitrogen of the isoxazole (B147169) ring (C=N) and the carbon attached to the amine group (C-NH₂) will have characteristic chemical shifts influenced by the electronegativity of the heteroatoms. For example, in a related 2-cyclohexyl-1H-benzo[d]imidazole, the aromatic carbons appear between δ 114.7 and 157.4 ppm. rsc.org
Table 2: Representative ¹³C-NMR Chemical Shifts for Benzo-fused Heterocycle Derivatives
| Compound Class | Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-substituted benzo[c]isoxazole | Aromatic/Heterocyclic C | 114.2 - 165.0 |
| Tolyl-substituted benzo[c]isoxazole | Aromatic/Heterocyclic C | 115.9 - 163.8 |
| Tolyl-substituted benzo[c]isoxazole | Methyl C (-CH₃) | 21.6 |
| Cyclohexyl-substituted benzimidazole | Aromatic/Heterocyclic C | 114.7 - 157.4 |
Note: Data is compiled from various derivatives to illustrate typical ranges. rsc.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate molecular ions, often observed as the protonated molecule [M+H]⁺.
For this compound (C₇H₆N₂O), the expected exact mass is 134.0480 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The fragmentation pattern in MS/MS analysis can reveal the stable substructures of the molecule. For instance, the fragmentation of related benzodiazepine (B76468) structures often involves characteristic losses, such as the cleavage of side chains or the opening of the heterocyclic ring, which helps in identifying the core structure and the position of substituents. researchgate.netnih.gov
Table 3: Mass Spectrometry Data for Representative Heterocyclic Amines
| Compound | Ionization Mode | Observed Ion | m/z (mass-to-charge ratio) |
|---|---|---|---|
| Isoxazole derivative | ESI-MS | [M+1]⁺ | 567.9900 |
| Isoxazole derivative | ESI-MS | [M+1]⁺ | 507.0755 |
| Phenyl-substituted benzo[c]isoxazole | HRMS (ESI) | [M+Na]⁺ | 357.9696 |
Note: Data is for various complex derivatives containing the benzo[d]isoxazole or related core structures. nih.govrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands. The amine group (N-H) typically exhibits sharp stretching vibrations in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org Primary amines (R-NH₂) will show two bands in this region corresponding to symmetric and asymmetric stretching. libretexts.orgpressbooks.pubopenstax.org Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. pressbooks.pubopenstax.org The C=N stretching of the isoxazole ring and the C=C stretching of the benzene ring would appear in the 1450-1650 cm⁻¹ region. pressbooks.pub
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Isoxazole (C=N) | Stretching | 1600 - 1650 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Note: These are general ranges and can vary based on the specific molecular structure and environment. libretexts.orgpressbooks.pubopenstax.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and the absolute conformation of the molecule.
For derivatives of this compound that can be crystallized, this technique provides unequivocal structural proof. It can confirm the planarity of the fused ring system and determine the orientation of substituents. In studies of related benzimidazole and benzothiazole (B30560) derivatives, X-ray analysis has been used to define the crystal system (e.g., monoclinic, orthorhombic), space group, and key intermolecular interactions like hydrogen bonding that stabilize the crystal lattice. mdpi.commdpi.com Such data is crucial for understanding structure-activity relationships and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important for the analysis of this compound and its derivatives.
HPLC is widely used to assess the purity of synthesized compounds. nih.govnih.gov A reversed-phase HPLC method, often with a C18 column, can effectively separate the target compound from starting materials, by-products, and other impurities. Detection is typically achieved using a UV detector, as the aromatic system of this compound absorbs strongly in the UV region. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for separation and identification, particularly for volatile and thermally stable derivatives. nih.govresearchgate.net It offers high resolution and sensitivity, allowing for the detection and quantification of trace-level components. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which possesses an aromatic structure and an amine functional group, reversed-phase HPLC is a particularly suitable method.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic benzisoxazole core, this compound is expected to exhibit hydrophobic interactions with the stationary phase, while the amine group adds a degree of polarity that can be influenced by the pH of the mobile phase.
Research Findings: Studies on similar aromatic amines and benzimidazole derivatives have demonstrated successful separation using C18 columns. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; for amino compounds, a slightly acidic to neutral pH is often employed to ensure the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.
For the analysis of aminobenzoic acid isomers, a mixed-mode stationary phase combining reversed-phase and cation-exchange properties has proven effective, achieving baseline separation. This approach could be highly beneficial for resolving this compound from its potential isomers or impurities. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, as the aromatic rings in this compound are expected to absorb UV light strongly at specific wavelengths.
Table 1: Illustrative HPLC Conditions for Analysis of Aromatic Amines and Related Heterocycles
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 10% B to 90% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particles.
Research Findings: For the analysis of complex mixtures containing various amines, UPLC coupled with mass spectrometry (UPLC-MS/MS) offers a powerful analytical tool. Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to enhance the chromatographic properties and detection sensitivity of amino compounds. researchgate.netresearchgate.netnih.gov This approach allows for the robust and reproducible separation of a large number of analytes in a short time frame. researchgate.net
In the context of this compound, a UPLC method would offer the advantage of rapid analysis times and improved separation efficiency, which is particularly useful for in-process control during synthesis or for the analysis of complex biological matrices. The increased sensitivity of UPLC is also beneficial when only small amounts of the compound are available.
Table 2: Representative UPLC Conditions for the Analysis of Amino-Containing Compounds
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 5% B to 95% B over 5 minutes | | Flow Rate | 0.5 mL/min | | Column Temperature | 40 °C | | Detection | UV at 254 nm or Mass Spectrometry (MS) | | Injection Volume | 2 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining appropriate solvent systems for column chromatography. It involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase that moves up the plate by capillary action.
Research Findings: For aromatic amines, silica gel is a commonly used stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or acetone) is often used. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) of the compounds. For basic compounds like this compound, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface, tailing of the spots may occur. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase. biotage.com
Visualization of the separated spots on the TLC plate can be achieved by various methods. Since this compound contains a chromophore, it should be visible under UV light (typically at 254 nm) as a dark spot on a fluorescent background. Additionally, various staining reagents can be used for visualization. For aromatic amines, reagents like p-anisaldehyde can produce colored spots upon heating. nih.gov Cinnamaldehyde has also been reported as a reagent for the specific detection of aromatic primary amines on TLC plates, resulting in the formation of a yellow color. researchgate.netresearchgate.netnih.gov
Table 3: Exemplar TLC Systems for the Separation of Aromatic Amines
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Range |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) | 0.3 - 0.5 |
| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | Iodine Vapor | 0.4 - 0.6 |
| Silica Gel 60 F254 | Toluene:Acetone (8:2) | p-Anisaldehyde stain and heat | 0.5 - 0.7 |
Micro-Electron Diffraction (MicroED) for Microcrystal Structure Determination
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the three-dimensional atomic structures of small molecules from nanocrystals. silicycle.com This method is particularly valuable when it is challenging to grow single crystals of sufficient size for conventional X-ray crystallography.
The technique involves collecting electron diffraction data from continuously rotating, frozen-hydrated nanocrystals. The strong interaction of electrons with matter allows for data collection from crystals that are orders of magnitude smaller than those required for X-ray diffraction.
Research Findings: While there are no specific reports on the MicroED analysis of this compound, the technique has been successfully applied to a wide range of small organic molecules, including pharmaceuticals and natural products. It has been demonstrated that high-resolution crystal structures can be obtained from powdered samples, which can significantly simplify the sample preparation process.
For a compound like this compound, MicroED could provide invaluable information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is crucial for understanding its physicochemical properties and for structure-based drug design. The ability to obtain structural information from very small crystals makes MicroED a promising technique for the characterization of novel compounds that are often available in limited quantities.
Table 4: General Parameters for MicroED Data Collection on Small Molecules
| Parameter | Description |
|---|---|
| Microscope | Transmission Electron Microscope (TEM) with a field-emission gun |
| Electron Energy | 200 or 300 keV |
| Detector | High-speed, electron-counting camera |
| Data Collection Mode | Continuous rotation |
| Rotation Speed | ~0.2-1.0 degrees per second |
| Total Rotation Range | Typically +/- 30 to 60 degrees |
| Electron Dose Rate | Low dose to minimize radiation damage |
| Temperature | Cryogenic temperatures (e.g., liquid nitrogen) |
Computational Chemistry and Theoretical Investigations of Benzo D Isoxazol 6 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), are used to predict molecular geometry, electronic distribution, and spectroscopic characteristics. researchgate.net
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules like Benzo[d]isoxazol-6-amine. researchgate.net DFT calculations typically involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process provides detailed information on bond lengths, bond angles, and dihedral angles.
A common approach for such studies on benzoisoxazole derivatives utilizes the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set like 6-311+G(d,p). researchgate.net This level of theory has been shown to produce results that are in good agreement with experimental data for related structures. researchgate.net Calculations can be performed in the gas phase to understand the molecule's inherent properties or in various solvents using models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate its behavior in a more biologically relevant environment. researchgate.net These studies are foundational for further analysis, including the examination of molecular orbitals and reactivity.
Frontier Molecular Orbital (FMO) theory is critical for explaining the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This indicates higher polarizability and a greater ability to engage in charge transfer interactions within the molecule, which can be crucial for biological activity. nih.gov For benzoisoxazole and related heterocyclic systems, DFT calculations are used to determine the energies of these frontier orbitals and visualize their distribution across the molecule. researchgate.netscirp.org
Note: The following data is for a representative benzo[d]isoxazole derivative, as specific values for this compound are not available in the cited literature. The values serve as an illustrative example of typical computational outputs.
| Parameter | Energy (eV) |
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| Energy Gap (ΔE) | 4.830 |
| (Data derived from a DFT study on a related benzo-heterocyclic compound) scirp.org |
Derived from HOMO and LUMO energy values, global chemical reactivity indices provide a quantitative measure of a molecule's stability and reactivity. These descriptors are essential for predicting how a molecule will behave in a chemical reaction. The primary indices include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).
These parameters are widely used in theoretical studies to compare the reactivity of different derivatives within a chemical series. irjweb.com
Note: The following data is for a representative benzo-heterocyclic derivative and serves as an illustrative example.
| Reactivity Index | Definition | Calculated Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.646 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.816 |
| Electronegativity (χ) | (I+A)/2 | 4.231 |
| Chemical Hardness (η) | (I-A)/2 | 2.415 |
| Chemical Softness (S) | 1/(2η) | 0.207 |
| Electrophilicity Index (ω) | μ²/2η | 3.705 |
| (Data derived from a DFT study on a related benzo-heterocyclic compound) scirp.org |
Tautomerism, the migration of a proton, is a key consideration for molecules like this compound, which contains an amino group on the benzene (B151609) ring. This can lead to an equilibrium between the amine tautomer and a less common imine tautomer. The relative stability of these forms can significantly impact the molecule's chemical properties and its ability to interact with biological targets.
Computational methods, particularly DFT, are used to investigate this phenomenon. By calculating the Gibbs free energy of each potential tautomer, researchers can predict which form is more stable and therefore more abundant under specific conditions (e.g., in the gas phase or in a solvent). mdpi.comnih.gov Studies on similar amino-substituted heterocycles have shown that the amino tautomer is generally more stable than the imine form. researchgate.net The inclusion of solvent models is important, as the polarity of the environment can influence the tautomeric equilibrium. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as a protein or enzyme, in a simulated physiological environment. nih.govsemanticscholar.org
In a typical MD simulation, a ligand-protein complex, often predicted by molecular docking, is placed in a box of water molecules and ions to mimic cellular conditions. The simulation then calculates the movements of every atom over a set period, often on the nanosecond scale (e.g., 100 ns). nih.govpensoft.net The resulting trajectory provides information on:
Conformational Stability: By analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, researchers can assess whether the complex is stable or if the ligand dissociates from the binding site. nih.gov
Flexibility of the Structure: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues reveals which parts of the protein are flexible and which are stable upon ligand binding.
Interaction Analysis: MD simulations allow for detailed tracking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over time, confirming the stability of key binding interactions. strath.ac.uk
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential drug candidates. scispace.com
The process involves placing the three-dimensional structure of the ligand (this compound) into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to calculate the binding energy, often expressed as a docking score in kcal/mol, for many different binding poses. semanticscholar.org A lower (more negative) docking score generally indicates a higher binding affinity.
Docking studies can reveal:
Binding Mode: The specific orientation of the ligand within the protein's active site.
Binding Affinity: A quantitative prediction of how strongly the ligand binds to the target.
Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand, which is crucial for understanding the mechanism of action and for guiding lead optimization. nih.gov
For instance, docking studies on various isoxazole (B147169) and benzothiazole (B30560) derivatives have been used to predict their interactions with targets such as cyclooxygenase (COX) enzymes, bacterial dihydroorotase, and beta-tubulin. semanticscholar.orgnih.govnih.gov
Note: The following table provides an illustrative example of docking results for a related benzimidazole (B57391) derivative against a protein target, as specific data for this compound is not available in the cited literature.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) |
| Benzimidazole Derivative | Beta-tubulin | -8.50 | Cys239, Leu240, Ala244 |
| Albendazole (Standard) | Beta-tubulin | -7.00 | Cys239, Val236 |
| (Data adapted from a molecular docking and dynamic simulation study on benzimidazole derivatives) semanticscholar.org |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For scaffolds related to benzo[d]isoxazole, pharmacophore models have been successfully developed to identify novel inhibitors for various targets. For instance, a 3D-pharmacophore model for σ2 receptors was developed based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives, which are structurally similar to benzo[d]isoxazoles. This model comprised five key features: a positive ionizable group, a hydrogen bond acceptor, an aromatic hydrophobic region, an aliphatic hydrophobic region, and a general hydrophobic feature. molbnl.it The successful generation of this model, which correlated well with biological activity, indicates its potential utility in screening large compound libraries for new σ2 receptor ligands. molbnl.it
Once a statistically robust pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns. This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophoric features. This technique allows for the rapid and cost-effective identification of potential hit compounds from millions of structures, which can then be prioritized for experimental testing. For example, virtual screening has been effectively used in the discovery of new VEGFR-2 kinase inhibitors, a target for which benzoxazole (B165842) and benzo[d]isoxazole derivatives have shown activity. nih.gov
The general process for such an application would involve:
Hypothesis Generation: A set of active benzo[d]isoxazole derivatives is used to generate one or more pharmacophore hypotheses.
Model Validation: The best hypothesis is selected based on statistical metrics and its ability to correctly classify known active and inactive compounds.
Database Screening: The validated pharmacophore model is used to screen a large virtual library of compounds (e.g., the ZINC database). researchgate.net
Hit Identification: Compounds that fit the pharmacophore model are identified as "hits" and are subjected to further computational analysis, such as molecular docking, before being synthesized and tested in the lab. researchgate.net
Through this approach, the vast chemical space can be efficiently navigated to uncover novel benzo[d]isoxazole-based compounds with desired biological activities.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features and structural modifications that influence the biological activity of a series of compounds. When these relationships are quantified using statistical methods, they are known as Quantitative Structure-Activity Relationship (QSAR) models. These computational models are invaluable for optimizing lead compounds and designing more potent analogs.
For the broader class of isoxazole and benzoxazole derivatives, 3D-QSAR studies have been instrumental in elucidating the structural requirements for anticancer activity. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. mdpi.comnih.gov These methods correlate the biological activity of compounds with their 3D steric, electrostatic, hydrophobic, and hydrogen-bonding fields. mdpi.com
A typical 3D-QSAR study involves:
Data Set Preparation: A series of benzo[d]isoxazole analogs with a range of biological activities (e.g., IC50 values) is selected.
Molecular Modeling and Alignment: The 3D structures of all compounds are generated and aligned based on a common core structure.
Field Calculation: Steric and electrostatic (CoMFA) or other similarity fields (CoMSIA) are calculated around the aligned molecules.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation linking the field values to the biological activities.
Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation and external test sets.
The output of these studies is often visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to enhance or diminish biological activity. For example, a CoMFA steric contour map might show a green region where bulky substituents are favored and a yellow region where they are disfavored. Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, are beneficial for activity. mdpi.comnih.gov
In studies on anticancer benzoxazole derivatives targeting VEGFR-2, 3D-QSAR models have revealed critical insights. The generated CoMFA and CoMSIA models showed good predictive ability and highlighted the importance of specific substitutions on the benzoxazole scaffold for inhibitory activity against cancer cell lines like HepG2, HCT-116, and MCF-7. nih.govnih.gov
For benzo[d]isoxazole derivatives specifically, SAR studies have been crucial in their development as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins, which are targets for castration-resistant prostate cancer. acs.orgnih.gov Structure-based design, guided by co-crystal structures, led to the optimization of these compounds. For instance, the modification of substituents on the benzo[d]isoxazole ring system led to compounds with significantly improved binding affinity and cellular potency. acs.org
The table below summarizes findings from SAR studies on various benzo[d]isoxazole and related derivatives, indicating how different substituents affect their anticancer activity.
| Compound Series | Target/Activity | Favorable Substitutions | Unfavorable Substitutions |
| Benzo[d]isoxazole Derivatives | BET Bromodomain Inhibition | Modifications at specific positions leading to compounds 6i and 7m with high potency (Kd ~81-82 nM). acs.orgnih.gov | Not specified. |
| 5-methylbenzo[d]oxazole Derivatives | Anticancer (HepG2, MCF-7) | Generally more active than unsubstituted or 5-chloro derivatives. nih.gov | - |
| Unsubstituted benzo[d]oxazole Derivatives | Anticancer (HepG2) | Terminal tert-butyl moiety (e.g., compound 12d ). nih.gov | - |
| 5-chlorobenzo[d]oxazole Derivatives | Anticancer (HepG2, MCF-7) | Generally less potent than 5-methyl analogs. nih.gov | - |
These computational SAR and QSAR studies provide a rational framework for the design of new this compound derivatives. By understanding the specific structural features that govern potency and selectivity, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success, accelerating the development of novel therapeutic agents.
Applications of Benzo D Isoxazol 6 Amine in Contemporary Research
Role in Medicinal Chemistry and Drug Discovery Programs
The benzo[d]isoxazole nucleus is a versatile pharmacophore that has been the subject of extensive investigation in the quest for new drugs. Its unique structural and electronic properties allow for the design and synthesis of derivatives with potent and selective biological activities.
The development of novel anticonvulsant drugs remains a critical area of research due to the limitations of current therapies. A study focused on designing and synthesizing a series of new benzo[d]isoxazole derivatives as potential anticonvulsants. nih.gov One of the most promising compounds from this series, designated Z-6b, demonstrated significant protection against maximal electroshock (MES)-induced seizures, with a median effective dose (ED50) of 20.5 mg/kg. nih.gov Further investigation into its mechanism of action revealed that Z-6b selectively inhibits the voltage-gated sodium channel NaV1.1, while showing minimal to no inhibition of NaV1.2, NaV1.3, and NaV1.6 channels. nih.gov This selectivity suggests that benzo[d]isoxazole derivatives could be a promising avenue for developing new antiseizure medications with potentially fewer side effects. nih.gov
Table 1: Anticonvulsant Activity of Benzo[d]isoxazole Derivative Z-6b
| Compound | MES-induced Seizure Protection (ED50) | Protective Index (TD50/ED50) |
| Z-6b | 20.5 mg/kg | 10.3 |
The benzo[d]isoxazole scaffold has proven to be a valuable template for the development of novel anticancer agents, with derivatives showing activity against various cancer-related targets.
Hypoxia-inducible factor-1α (HIF-1α) is a crucial transcription factor in tumor progression and metastasis, making it an attractive target for cancer therapy. nih.govnih.gov Researchers have synthesized and evaluated a series of 26 benzo[d]isoxazole derivatives for their ability to inhibit HIF-1α transcription. nih.govnih.gov In a dual-luciferase gene reporter assay using HEK293T cells, several of these compounds exhibited potent inhibitory activity. nih.govnih.gov Notably, compounds 15 and 31 were identified as highly effective HIF-1α transcriptional inhibitors, both displaying an IC50 value of 24 nM. nih.govnih.gov These findings highlight the potential of benzo[d]isoxazole derivatives as a new class of antitumor agents targeting the HIF-1α pathway. nih.gov
Table 2: HIF-1α Transcriptional Inhibitory Activity of Benzo[d]isoxazole Derivatives
| Compound | Cell Line | Assay | IC50 Value |
| 15 | HEK293T | Dual-luciferase gene reporter | 24 nM |
| 31 | HEK293T | Dual-luciferase gene reporter | 24 nM |
Tripartite motif-containing protein 24 (TRIM24) is an epigenetic reader protein that has been implicated in the development and progression of several cancers. nih.gov A study focused on the discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective inhibitors of the TRIM24 bromodomain. nih.gov Through structure-based optimization, two compounds, 11d and 11h , were identified as potent inhibitors in an Alphascreen assay, with IC50 values of 1.88 µM and 2.53 µM, respectively. nih.gov These compounds also demonstrated the ability to inhibit the proliferation of prostate cancer cells (LNCaP, C4-2B) and non-small cell lung cancer cells (A549), with IC50 values in the low micromolar range. nih.gov
Table 3: Inhibitory Activity of Benzo[d]isoxazol-5-amine Derivatives against TRIM24 and Cancer Cell Proliferation
| Compound | TRIM24 Inhibition (IC50) | A549 Cell Proliferation Inhibition (IC50) |
| 11d | 1.88 µM | 1.08 µM |
| 11h | 2.53 µM | 0.75 µM |
The Bromodomain and Extra-Terminal (BET) family of proteins are key regulators of gene transcription and are considered important targets in cancer therapy. nih.gov The 3,5-dimethylisoxazole (B1293586) motif, a key feature of some benzo[d]isoxazole derivatives, is recognized as an effective mimic of acetylated lysine, which is the natural ligand for bromodomains. wustl.eduacs.org This has led to the development of isoxazole-containing BET inhibitors. nih.govwustl.edu Research in this area has led to the identification of potent BET inhibitors built around an isoxazole (B147169) azepine scaffold, demonstrating the utility of the isoxazole core in targeting these epigenetic readers. nih.gov While not directly focused on Benzo[d]isoxazol-6-amine itself, this research underscores the potential of the broader benzoisoxazole scaffold in the design of BET inhibitors for cancer treatment.
The isoxazole ring system, a core component of benzo[d]isoxazole, is known to be present in various compounds with anti-inflammatory properties. nih.gov Research has shown that isoxazole derivatives can exhibit significant in vivo anti-inflammatory activity. nih.gov For instance, a study on substituted-isoxazole derivatives identified compounds that demonstrated significant inhibition of edema in animal models. nih.gov This suggests that the benzo[d]isoxazole scaffold is a promising starting point for the development of novel anti-inflammatory agents. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. rjpbr.com
Development of Antimicrobial and Antibacterial Agents
The benzisoxazole scaffold, a core component of this compound, is a significant area of interest in the development of new antimicrobial and antibacterial agents. nih.gov Researchers have synthesized and tested numerous derivatives, demonstrating a broad spectrum of activity against various pathogens. These compounds are seen as promising candidates for developing new drugs to combat microbial infections. nih.gov
A variety of novel benzisoxazole derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain methylene-bridged benzisoxazolyl imidazothiadiazole derivatives have demonstrated excellent antimicrobial activities. nih.gov Specifically, compounds bearing electron-withdrawing groups like chloro and bromo have shown superior antimicrobial effects compared to those with electron-donating groups. nih.gov
Research has also focused on creating hybrid molecules. Novel compounds combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones have exhibited moderate antibacterial properties against several Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov However, these particular hybrids showed no significant inhibition of the Gram-negative bacterium Escherichia coli. nih.gov
The antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole has been studied against clinically relevant strains of Acinetobacter baumannii. nih.gov This compound was found to inhibit the growth of these bacteria. Further investigation into its structural requirements revealed that modifications to the C6 hydroxyl group, such as alkylation, tend to decrease its potency. nih.gov
Below is a table summarizing the antimicrobial activity of selected benzisoxazole derivatives mentioned in research literature.
| Derivative Class | Target Organisms | Key Findings |
| Methylene bridged benzisoxazolyl imidazothiadiazoles | Bacillus subtilis, Escherichia coli | Compounds with electron-withdrawing groups showed excellent activity. |
| N-linked oxazolidinone benzisoxazoles | Staphylococcus aureus | Showed improved antibacterial activity and efficacy in an in vivo infection model. nih.gov |
| Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | Moderate antibacterial properties observed. nih.gov |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii | Potent antibiotic activity demonstrated. nih.gov |
Study as Neuroactive Compounds
Derivatives of benzo[d]isoxazole have been designed and synthesized as potential anticonvulsants that function by selectively blocking voltage-gated sodium channels. nih.gov Sodium channel blockers are an important class of antiseizure medications. nih.gov In one study, a novel series of benzo[d]isoxazole derivatives were developed, with the most potent compound, Z-6b, showing significant protection against maximal electroshock (MES)-induced seizures. nih.gov This compound exhibited a high protective index, indicating a favorable separation between its therapeutic and toxic doses. nih.gov Patch-clamp experiments revealed that Z-6b significantly inhibited NaV1.1 channels while having minimal effect on NaV1.2, NaV1.3, and NaV1.6 channels. nih.gov These findings suggest that new benzo[d]isoxazole derivatives may exert their anticonvulsant effects through the selective blockade of the NaV1.1 voltage-gated sodium channel, offering a potential avenue for developing more targeted antiseizure drugs. nih.govresearcher.life
The alpha 7 subtype of the nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a target of significant interest for various therapeutic applications, and ligands that interact with this receptor hold great potential. nih.gov A series of germinal substituted aminobenzisoxazole compounds have been developed and patented as α7 nAChR ligands. nih.gov These compounds are being explored for their potential to treat or improve cognitive function. nih.gov The (R)-stereoisomers of these compounds have demonstrated high binding activity for the α7 nAChR, and several have shown excellent selectivity over the 5-HT3 receptor. nih.gov The design of these aminobenzisoxazole derivatives, characterized by low polar surface area and a small number of hydrogen bond donors and acceptors, is intended to facilitate penetration of the blood-brain barrier. nih.gov Although further biological data is needed, these compounds represent a novel class of α7 nAChR ligands that warrant additional investigation. nih.gov
The isoxazole nucleus is a component of derivatives that have been investigated for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.net For Parkinson's disease, which involves the progressive loss of neurons, research has explored the neuroprotective potential of various compounds. acs.org Some benzodioxole derivatives, which share structural similarities with the benzo[d]isoxazole framework, have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and exhibit neuroprotective effects in models of Parkinson's disease. acs.org
In the context of Alzheimer's disease, research has often focused on the broader class of benzodiazepines and their potential impact. nih.govnih.govresearchgate.net While the direct role of this compound is less defined, the exploration of related heterocyclic compounds for anti-Alzheimer's activity is an active area of research. researchgate.net The modulation of various neurotransmitter systems is a key strategy in the search for treatments for these complex neurodegenerative disorders.
Research on Antidiabetic Agents
Benzisoxazole derivatives have been investigated for their potential as antidiabetic agents. nih.gov The benzothiazole (B30560) nucleus, which is structurally related to benzisoxazole, has been a prominent lead in the development of drugs for diabetes, particularly with the creation of aldose reductase inhibitors. researchgate.net Research into benzothiazole derivatives has shown their activity as agonists for the peroxisome proliferator-activated receptor (PPAR), a key regulator in glucose and lipid metabolism. mdpi.com This has spurred interest in similar heterocyclic compounds. For example, some benzisoxazole derivatives have been screened for their potential antidiabetic effects by testing their activity against enzymes like dipeptidyl peptidase-IV (DPP-IV) and protein tyrosine phosphatase 1B (PTP-1B). nih.gov
Investigation as Immunosuppressant Agents
The isoxazole scaffold is present in compounds that have been identified as regulators of immune functions. nih.gov Leflunomide, a drug containing an isoxazole ring, is known for its immunosuppressive properties. rsc.org Research has demonstrated that various isoxazole derivatives can exhibit immunosuppressive, anti-inflammatory, and immunoregulatory effects. nih.gov These compounds have been tested in a range of models using cells from both rodents and humans. nih.gov Studies have shown that certain isoxazole derivatives can inhibit T-cell-dependent B-cell immune responses. nih.gov The effects of these compounds, whether stimulatory or inhibitory, are often highly dependent on the specific chemical structure, including the type and position of substituents on the phenyl ring. nih.gov One of the notable characteristics of these isoxazole derivatives is their potential for good bioactivity at low doses with low toxicity. nih.gov
General Drug Design and Development Considerations
Benzo[D]isoxazole as a Privileged Scaffold for Drug Design
The benzo[d]isoxazole nucleus is recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.netnih.gov This designation is attributed to its structural features that allow it to bind to a variety of biological targets with high affinity, making it a valuable framework for the development of new therapeutic agents. u-tokyo.ac.jp The versatility of the benzo[d]isoxazole scaffold is demonstrated by its presence in a wide array of biologically active compounds. nih.govnih.gov
The adaptability of this scaffold enables the synthesis of diverse molecular architectures, which has been a focus of numerous research laboratories globally. nih.govnih.gov This has led to the development of benzo[d]isoxazole derivatives with a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. nih.govresearchgate.net The successful incorporation of the benzo[d]isoxazole moiety into FDA-approved drugs such as the antiepileptic zonisamide (B549257) and the antipsychotics risperidone (B510) and paliperidone (B428) further underscores its importance in drug discovery. researchgate.net The continued exploration of this scaffold is expected to yield new drug candidates with improved efficacy and specificity. nih.govnih.gov
Key Therapeutic Areas for Benzo[d]isoxazole Derivatives nih.govresearchgate.net
| Therapeutic Area | Examples of Investigated Activities |
| Infectious Diseases | Anti-HIV, Antimicrobial, Antitubercular |
| Central Nervous System | Antipsychotic, Anticonvulsant, Analgesic |
| Inflammatory Diseases | Anti-inflammatory |
| Oncology | Anticancer |
| Metabolic Disorders | Antidiabetic |
Structure-Activity Relationship (SAR) Studies in Pharmaceutical Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug design and development, providing critical insights into how the chemical structure of a compound influences its biological activity. academicjournals.orgnih.gov For benzo[d]isoxazole derivatives, SAR studies are instrumental in optimizing their therapeutic potential. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in its pharmacological effects.
For instance, in the development of novel antimicrobial agents, SAR studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives revealed that the introduction of electron-withdrawing groups, such as trifluoro and chloro, significantly enhanced their inhibitory activity against various bacterial strains. nih.gov Similarly, in the design of antitubercular agents, specific substitutions on the benzo[d]isoxazole ring were found to be crucial for their efficacy against Mycobacterium tuberculosis. nih.gov
The primary goals of SAR studies in the context of this compound and its analogs include:
Identification of Key Pharmacophoric Features: Determining the essential structural components responsible for biological activity.
Optimization of Potency and Selectivity: Modifying the scaffold to enhance its affinity for the target receptor while minimizing off-target effects. dundee.ac.uk
Improvement of Pharmacokinetic Properties: Altering the structure to achieve better absorption, distribution, metabolism, and excretion (ADME) profiles.
A combination of synthetic chemistry, biological assays, and computational modeling is often employed to establish a comprehensive understanding of the SAR for a given series of compounds. dundee.ac.uk
In Silico Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Drug Candidates
In the contemporary drug discovery pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior and potential for clinical success. africaresearchconnects.comjaptronline.comekb.eg In silico methods, which utilize computational models, have become indispensable tools for predicting these properties, thereby reducing the time and cost associated with experimental studies. rsc.org
For drug candidates based on the benzo[d]isoxazole scaffold, various in silico tools are employed to evaluate their drug-likeness and pharmacokinetic parameters. africaresearchconnects.comekb.eg These computational assessments often involve the use of online platforms such as PreADMET and SwissADME. japtronline.com Key parameters evaluated include:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier permeability. japtronline.com
Metabolism: Identification of potential metabolic liabilities and interactions with cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Early assessment of potential toxicological risks.
By analyzing these parameters, medicinal chemists can prioritize compounds with favorable ADME profiles for further development and identify potential issues that may need to be addressed through structural modifications. africaresearchconnects.com For example, in silico studies can help predict if a benzo[d]isoxazole derivative is likely to adhere to Lipinski's rule of five, a guideline used to assess the drug-likeness of a chemical compound. japtronline.com
Potential in Materials Science Research
Development of Materials with Specific Electronic Properties
The unique structural and electronic characteristics of benzo[d]isoxazole derivatives have garnered interest in the field of materials science for the development of novel organic materials with tailored electronic properties. nih.govderpharmachemica.comresearchgate.net The ability to modify the benzo[d]isoxazole core and introduce various substituents allows for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the material's electronic behavior. derpharmachemica.comresearchgate.net
Research in this area has explored the incorporation of benzo[d]isoxazole moieties into conjugated polymers. nih.gov These materials have shown potential for applications in various electronic devices due to their favorable properties, which can include:
High environmental sustainability nih.gov
Structural flexibility nih.gov
Optical stability nih.gov
Electrochemical characteristics nih.gov
Exploration for Novel Optical Materials
The benzo[d]isoxazole scaffold is also being investigated for its potential in the development of novel optical materials. The inherent photophysical properties of this heterocyclic system, which can be modulated through chemical synthesis, make it an attractive building block for materials with specific light-emitting or light-absorbing characteristics.
Computational studies have been used to explore the nonlinear optical (NLO) properties of benzo[d]oxazole derivatives, a closely related class of compounds. researchgate.net These studies suggest that by strategically incorporating donor and acceptor groups, it is possible to design molecules with significant NLO responses, which are desirable for applications in photonics and optoelectronics. researchgate.net Similar design principles can be applied to benzo[d]isoxazole derivatives to create materials for applications such as:
Organic Light-Emitting Diodes (OLEDs)
Optical waveguides mdpi.com
Nonlinear optical devices
The ability to tune the emission and absorption characteristics of benzo[d]isoxazole-based materials through structural modifications opens up possibilities for their use in a variety of advanced optical technologies. mdpi.com
Exploration in Agrochemical Research
While specific research focusing exclusively on this compound in the agrochemical sector is not extensively detailed in current literature, the broader benzisoxazole scaffold is a recognized "privileged structure" that has been investigated for various agricultural applications. researchgate.net The versatility of the benzisoxazole nucleus makes it a valuable building block in the synthesis of compounds with potential pesticidal, herbicidal, and fungicidal properties. researchgate.netisca.me
Research into related heterocyclic compounds like benzoxazoles and benzothiazoles, which share structural similarities, has shown a wide range of biological activities, providing a basis for the exploration of benzisoxazole derivatives in crop protection. mdpi.comresearchgate.netnih.gov Studies have systematically reviewed the application of these scaffolds in the discovery of new agrochemicals over the past two decades, highlighting their potential in developing new classes of fungicides, herbicides, and insecticides. mdpi.comresearchgate.netnih.gov
Herbicidal Activity
Derivatives of 1,2-benzisoxazole (B1199462) have demonstrated notable herbicidal properties. One study focused on 1,2-benzisoxazole-3-acetamide (B1267419) derivatives for use in paddy fields. tandfonline.com A key finding was that the compound N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide was particularly effective. tandfonline.com This research highlights the potential of modifying the benzisoxazole structure to create potent herbicides. The phytotoxic activity of benzoxazole (B165842) derivatives has also been noted, with some compounds showing higher inhibition of seed germination than commercial herbicides against certain plant species. nih.gov
Table 1: Herbicidal Activity of 1,2-Benzisoxazole-3-acetamide Derivatives
| Compound Name | Activity | Reference |
| N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide | Most effective in paddy field tests | tandfonline.com |
| 1-(α,α-dimethylbenzyl)-3-p-tolylurea (Dymrone) | Commercialized herbicide | tandfonline.com |
| N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (S-47) | In development as a herbicide | tandfonline.com |
Fungicidal Activity
The benzisoxazole scaffold has been explored for its antifungal capabilities against various plant pathogens. heteroletters.org Research has shown that certain 3H-N-substituted phenyl-1,2-benzisoxazole derivatives exhibit inhibitory activity against fungi such as F. oxysporium and S. rolfsii. heteroletters.org Similarly, studies on the related benzoxazole and benzothiazole derivatives have identified compounds with significant antifungal effects against eight different phytopathogenic fungi. nih.gov For instance, some 2-(aryloxymethyl) benzoxazole derivatives showed strong inhibition of F. solani and B. cinerea. nih.gov The introduction of halogen atoms like chlorine or fluorine into the structure has been a strategy to enhance antifungal properties. nih.gov
Table 2: Antifungal Activity of Benzoxazole Derivatives
| Compound Series | Target Fungi | Notable Results | Reference |
| 2-(aryloxymethyl) benzoxazole | F. solani, B. cinerea | Compounds 5a, 5b, 5h, and 5i showed significant activity. 5h was ~9 times more potent than hymexazol (B17089) against F. solani. | nih.gov |
| 3H-N-substituted phenyl-1,2-benzisoxazole | F. oxysporium, S. rolfsii | Higher activity against F. oxysporium. | heteroletters.org |
Insecticidal and Pesticidal Activity
The potential of benzisoxazole derivatives as insecticides and general pesticides has also been a subject of research. A patent describes a class of benzisoxazole derivatives with pesticidal action, showing mortality rates of at least 50-60% against various pests. google.com The patent also notes that the efficacy of these compounds can be enhanced by combining them with other insecticides. google.com Furthermore, research on structurally similar benzothiazole derivatives has led to the synthesis of novel compounds with significant insecticidal properties against pests like the oriental armyworm and diamondback moth. nih.govtandfonline.com
Conclusion and Future Research Directions
Current State and Accomplishments in Benzo[d]isoxazol-6-amine Research
Research into benzo[d]isoxazole derivatives has yielded significant accomplishments, leading to the development of drugs for a range of conditions, including antipsychotics like risperidone (B510) and the anticonvulsant zonisamide (B549257). e-journals.inwikipedia.org The core benzo[d]isoxazole nucleus is a versatile starting point for creating diverse molecular architectures, with a high success rate in biological screenings. nih.gov
While the broader class of benzo[d]isoxazoles has been extensively studied for various pharmacological activities—including as antimicrobial, anticancer, and anti-inflammatory agents—specific research focusing on the this compound isomer is less documented in publicly available literature. nih.gov Much of the existing research on amino-substituted benzo[d]isoxazoles has centered on other positional isomers, such as the 3-amino derivatives, which have been investigated as vanilloid receptor 1 (VR1/TRPV1) antagonists for pain treatment. google.com
However, studies on closely related heterocyclic systems provide valuable insights. For instance, research on benzo[d]isothiazole, a sulfur-containing analogue, has examined the effect of substitution at the 6-position. In one study, the introduction of an amino group at the 6-position was found to decrease the affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. taylorandfrancis.com This finding, although on a different scaffold, underscores the critical role that the position and nature of substituents play in modulating the biological activity of these bicyclic systems. The primary accomplishment in the context of this compound is the implicit recognition of its potential as a synthetically accessible derivative within a pharmacologically important class of compounds, setting the stage for future, more focused investigations.
Unexplored Research Avenues and Opportunities for this compound
The limited specific focus on this compound to date means that a vast landscape of research opportunities remains to be explored. The presence of the amino group at the 6-position offers a chemically versatile handle for further structural modifications, enabling the creation of extensive compound libraries for biological screening.
Key unexplored avenues include:
Anticancer Drug Development: Derivatives of the benzo[d]isoxazole scaffold have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in cancer therapy. nih.gov A systematic investigation into this compound and its derivatives for HIF-1α inhibition or other anticancer mechanisms, such as the inhibition of histone deacetylases (HDAC), is a promising research direction. nih.gov
Neuroprotective Agents: Given that other functionalized benzoxazoles and benzisoxazoles have shown potential as neuroprotective agents, exploring the utility of this compound in the context of neurodegenerative diseases like Alzheimer's and Parkinson's is a logical next step. nih.gov
Antimicrobial Agents: The benzo[d]isoxazole scaffold is a component of novel antibacterial agents. nih.gov Synthesizing and screening a library of derivatives based on the this compound core against a panel of pathogenic bacteria and fungi could lead to the discovery of new antimicrobial leads. taylorandfrancis.com
Modulation of CNS Receptors: Building on the findings from benzo[d]isothiazole analogues, a thorough investigation of how the 6-amino group influences binding to various central nervous system receptors is warranted. taylorandfrancis.com This could uncover novel antipsychotic, anxiolytic, or antidepressant candidates.
Structure-Activity Relationship (SAR) Studies: A significant opportunity lies in conducting detailed SAR studies. By systematically modifying the 6-amino group and introducing other substituents onto the benzo[d]isoxazole ring, researchers can elucidate the precise structural requirements for various biological activities, paving the way for the rational design of more potent and selective compounds.
Challenges and Innovations in this compound Studies
Advancing the study of this compound is not without its challenges, which in turn drive innovation in synthetic chemistry and drug discovery.
Challenges:
Regioselective Synthesis: A primary challenge is the development of efficient and regioselective synthetic routes. Traditional methods for synthesizing substituted benzo[d]isoxazoles, such as the cyclization of o-hydroxy ketoximes, can be multi-step processes and may yield mixtures of isomers, complicating purification and scale-up. e-journals.in Achieving selective functionalization specifically at the 6-position requires robust and predictable synthetic strategies.
Understanding Physicochemical Properties: The introduction of an amino group significantly alters the electronic properties, solubility, and metabolic stability of the parent scaffold. A key challenge is to fully characterize these properties and understand how they influence the compound's pharmacokinetics and pharmacodynamics.
Biological Target Identification: While the broader class of compounds has many known activities, identifying the specific biological targets and mechanisms of action for this compound and its derivatives requires extensive screening and validation, which can be resource-intensive.
Innovations:
Novel Synthetic Methodologies: The need for better synthetic routes is driving innovation. This includes the development of one-pot synthesis protocols, the use of novel catalysts such as copper to facilitate domino reactions, and the application of green chemistry principles to make the synthesis more efficient and environmentally friendly. acs.orgbohrium.com
Computational and In Silico Studies: Advances in computational chemistry and molecular modeling offer powerful tools to overcome some of these challenges. In silico docking studies can predict the binding of this compound derivatives to various biological targets, helping to prioritize synthetic efforts and guide the design of more effective molecules. tandfonline.com These computational approaches can also help in understanding the SAR at a molecular level.
High-Throughput Screening: The use of high-throughput screening platforms allows for the rapid evaluation of large libraries of this compound derivatives against a multitude of biological targets. This accelerates the pace of discovery and increases the likelihood of identifying novel therapeutic leads.
The future of this compound research will likely depend on a multidisciplinary approach that combines innovative synthetic chemistry, advanced computational modeling, and comprehensive biological evaluation to unlock the full therapeutic potential of this promising scaffold.
Q & A
Q. What are the established synthetic methodologies for preparing Benzo[D]isoxazol-6-amine derivatives?
The synthesis of this compound derivatives often involves deprotection or functionalization of precursor molecules. For example, 3-Methylthis compound (S48) is synthesized via HCl/EtOAC-mediated deprotection of a Boc-protected intermediate, yielding 74% after flash column chromatography . Alternative routes include nucleophilic substitution or cyclization reactions using substituted phenols and amines under controlled conditions. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts .
Q. How is the structural integrity of this compound derivatives validated experimentally?
Crystallographic studies provide atomic-level structural insights, revealing stabilizing interactions like hydrogen bonding or π-stacking . Spectroscopic techniques, including NMR, IR, and high-resolution mass spectrometry (HRMS), are used to confirm molecular composition. For instance, HRMS analysis of derivatives like S49 (a nitro-substituted analog) confirms molecular ions ([M+H]+) with <5 ppm error . UV-Vis and PL spectroscopy further characterize electronic properties in solution or solid states .
Q. What preliminary biological activities are reported for this compound derivatives?
Benzisoxazole derivatives exhibit diverse bioactivities, including anti-inflammatory, neuroleptic, and enzyme inhibitory properties. For example, 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL inhibits enzymes involved in inflammatory pathways, as shown in in vitro assays . Structure-activity relationship (SAR) studies highlight the importance of substituents (e.g., methyl, chloro) at the 3- and 6-positions for modulating activity .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
Yield optimization involves:
- Catalyst screening : Acidic or basic catalysts (e.g., HCl, Na2SO4) improve reaction efficiency during purification .
- Solvent selection : Polar aprotic solvents (e.g., EtOAc) enhance solubility and reduce side reactions .
- Chromatography conditions : Gradient elution (e.g., 50% EtOAc in petroleum ether) improves separation of closely related derivatives .
- Flow chemistry : Continuous flow reactors may enhance scalability and reproducibility for industrial applications .
Q. What computational approaches predict the reactivity and electronic properties of this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-31G level calculates HOMO/LUMO energies, predicting charge-transfer behavior and redox potentials . Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding SAR for drug design . For OLED applications, triplet energy (ET) calculations (~3.0 eV) ensure compatibility with TADF emitters .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-response studies : Establish EC50/IC50 curves to validate potency thresholds .
- Selectivity profiling : Compare activity across related enzymes/receptors using competitive binding assays .
- Metabolic stability tests : Assess liver microsome degradation to rule out pharmacokinetic artifacts .
Q. What advanced applications exist for this compound derivatives beyond pharmacology?
In materials science, derivatives like CzBBIT and 2CzBBIT serve as bipolar host materials in OLEDs, achieving external quantum efficiencies (EQE) up to 23.3% . Their high triplet energy (ET ≈3.0 eV) and thermal stability (Td >390°C) enable efficient energy transfer to TADF emitters . Structural modifications (e.g., methylthio or carbazole groups) tune charge transport properties for optoelectronic devices .
Q. How are reaction mechanisms elucidated for this compound transformations?
Mechanistic studies employ:
- Isotopic labeling : Track substituent migration during reactions (e.g., 18O in oxidation studies) .
- Kinetic profiling : Monitor intermediate formation via time-resolved spectroscopy or GC-MS .
- Computational modeling : Identify transition states and activation barriers for key steps like ring-opening or nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
